TEtrakis(Trifluoroacethoxy)Silane
Overview
Description
Tetrakis(trifluoroacethoxy)silane is a silicon-based compound with the chemical formula C8F12O8Si. It is a colorless liquid with a distinctive odor and is known for its high thermal and chemical stability. The compound contains four trifluoroacetoxy groups attached to a central silicon atom, which imparts high volatility and excellent wetting properties .
Preparation Methods
Tetrakis(trifluoroacethoxy)silane can be synthesized through the esterification reaction between trifluoroacetic acid and a silicon-based compound. The reaction typically involves the use of an organic solvent and a catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product .
Industrial production methods involve the large-scale esterification of trifluoroacetic acid with silicon tetrachloride or other silicon-based precursors. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Tetrakis(trifluoroacethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts slowly with water to form trifluoroacetic acid and silicon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoroacetoxy groups are replaced by other nucleophiles.
Decomposition: At elevated temperatures, it decomposes to form silicon tetrafluoride and trifluoroacetic acid.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are trifluoroacetic acid, silicon dioxide, and silicon tetrafluoride .
Scientific Research Applications
Tetrakis(trifluoroacethoxy)silane has several scientific research applications:
Surface Treatment: It is used as a surface treatment agent to enhance the adhesion between different materials and improve the durability of coatings.
Microelectronics: The compound is used as a solvent in photoresist formulations for the fabrication of microelectronic components and photolithographic patterns.
Polymerization Inhibitor: It acts as an inhibitor in free radical polymerization reactions, preventing unwanted side reactions.
Lubricants and Corrosion Inhibitors: It is used in the formulation of lubricants and corrosion inhibitors to enhance their performance
Mechanism of Action
The mechanism of action of tetrakis(trifluoroacethoxy)silane involves its ability to form strong bonds with various substrates. The trifluoroacetoxy groups enhance the compound’s reactivity, allowing it to interact with different molecular targets. The compound’s high volatility and wetting properties enable it to spread evenly on surfaces, forming a protective layer that enhances adhesion and prevents corrosion .
Comparison with Similar Compounds
Tetrakis(trifluoroacethoxy)silane is unique due to its high volatility, excellent wetting properties, and strong adhesion capabilities. Similar compounds include:
Tetrakis(4-carboxyphenyl)silane: Used in the synthesis of metal-organic frameworks with luminescent and magnetic properties.
Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane: Used as a dehydrating reagent in the preparation of carboxamides
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F12O8Si/c9-5(10,11)1(21)25-29(26-2(22)6(12,13)14,27-3(23)7(15,16)17)28-4(24)8(18,19)20 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDWRHNNZFIVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F12O8Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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